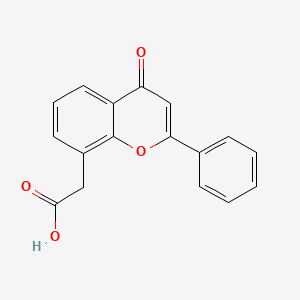

Mitoflaxone

Cat. No. B1677167

Key on ui cas rn:

87626-55-9

M. Wt: 280.27 g/mol

InChI Key: TZZNWMJZDWYJAZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05824670

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).

[Compound]

Name

2-acetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

5,6-dimethylxanthone 4-acetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

corticoid 21-carboxylic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

(N-methyl)-2- or -3-indolylacetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

3- or 2-indolylacrylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1CC(O)=O.N1C2C(=CC=CC=2)C(C[CH2:24][C:25]([OH:27])=[O:26])=C1.CC1NC2C(C=1CC(O)=O)=CC=CC=2.C1OC2C=C(CC(O)=O)C=CC=2O1.C1C(/C=C/C(O)=O)=CC2OCOC=2C=1.N1C2C(=CC=CC=2)C(CCCC(O)=O)=C1.COC1C=C2C(=CC=1)NC=C2CC(O)=O.O1C2C(=CC=CC=2CC(O)=O)C(=O)C=C1C1C=CC=CC=1.C1C(CCCC(O)=O)=CC=C(N(CCCl)CCCl)C=1>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:24][C:25]([OH:27])=[O:26])=[CH:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=CC2=CC=CC=C12)CC(=O)O

|

Step Two

[Compound]

|

Name

|

2-acetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=CC(=O)C2=CC=CC(=C12)CC(=O)O)C1=CC=CC=C1

|

Step Four

[Compound]

|

Name

|

5,6-dimethylxanthone 4-acetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

corticoid 21-carboxylic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl

|

Step Seven

[Compound]

|

Name

|

(N-methyl)-2- or -3-indolylacetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CCC(=O)O

|

Step Nine

[Compound]

|

Name

|

3- or 2-indolylacrylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC2=CC=CC=C2C1CC(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1OC2=C(O1)C=C(C=C2)CC(=O)O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1/C=C/C(=O)O)OCO2

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CCCC(=O)O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C2C(=CNC2=CC1)CC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared from

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |